![molecular formula C16H15N3O3 B2942992 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 885953-55-9](/img/structure/B2942992.png)
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group . The presence of the 3,4-dimethoxyphenyl and 1,2,4-oxadiazol-5-yl groups suggests that this compound could have interesting chemical properties, but without specific studies or data on this exact compound, it’s difficult to say more .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aniline, 3,4-dimethoxyphenyl, and 1,2,4-oxadiazol-5-yl groups would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact molecular structure. The aniline group could potentially undergo reactions such as acylation or alkylation, while the 3,4-dimethoxyphenyl and 1,2,4-oxadiazol-5-yl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would all depend on the arrangement of its atoms and the types of bonds between them .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline and related compounds have been synthesized for various biological activities. A study by Kavitha, Kannan, & Gnanavel (2016) synthesized similar compounds for antidiabetic, anti-inflammatory, and anticancer activities, highlighting the potential of these compounds in pharmaceutical applications (Kavitha, Kannan, & Gnanavel, 2016).
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) investigated compounds including 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione for their antimicrobial activities against various bacteria and fungi, as well as anti-proliferative activities against different cancer cell lines, suggesting these compounds' effectiveness in combating microbial infections and cancer (Al-Wahaibi et al., 2021).
Optoelectronic Properties
The optoelectronic properties of oxadiazole derivatives have been studied by Wang et al. (2006), where derivatives of 2,5-diphenyl-1,3,4-oxadiazole were synthesized and characterized for their potential in molecular electronics, indicating their application in developing new electronic materials (Wang et al., 2006).
Amorphous Molecular Materials for Electroluminescence
Compounds related to this compound have been developed for use in organic electroluminescent (EL) devices. Doi et al. (2003) synthesized novel amorphous molecular materials that showed potential as emitting materials in EL devices, indicating their use in advanced display technologies (Doi et al., 2003).
Ligand Substitution in Metal Complexes
In the field of organometallic chemistry, Halter et al. (2019) explored the reaction of similar aniline derivatives in metal complexes, demonstrating their role in the development of catalytically active and fluorescent metal complexes (Halter et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3-(3,4-dimethoxyphenyl)propanoic acid, have been found to stimulate γ globin gene expression and erythropoiesis .
Mode of Action
It can be inferred from related compounds that it might interact with its targets to stimulate gene expression and erythropoiesis .
Biochemical Pathways
Based on the potential stimulation of γ globin gene expression and erythropoiesis, it can be inferred that it may affect the heme biosynthesis pathway and erythropoiesis .
Result of Action
Based on the potential stimulation of γ globin gene expression and erythropoiesis, it can be inferred that it may lead to an increase in the production of red blood cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-13-7-6-10(9-14(13)21-2)15-18-16(22-19-15)11-4-3-5-12(17)8-11/h3-9H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZHAMZHXAJVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide](/img/structure/B2942910.png)
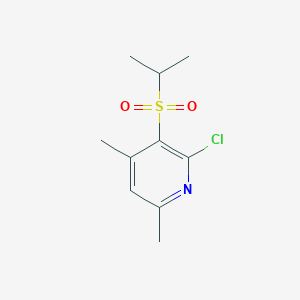
![2-(1-Benzothiophen-2-yl)-1-[(5-chloropyrimidin-2-yl)amino]propan-2-ol](/img/structure/B2942913.png)
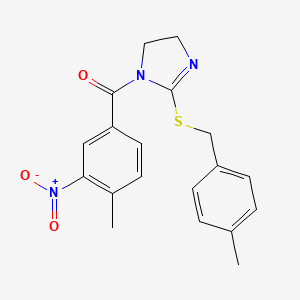
![2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2942918.png)
![3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2942921.png)
![[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea](/img/structure/B2942922.png)
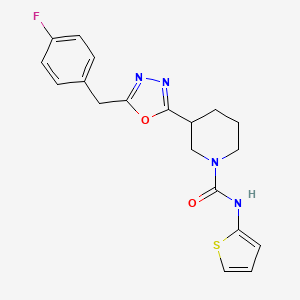
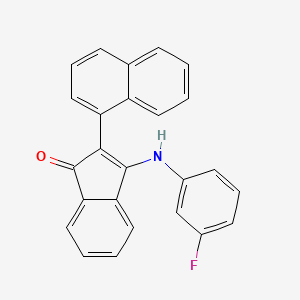
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride](/img/structure/B2942927.png)

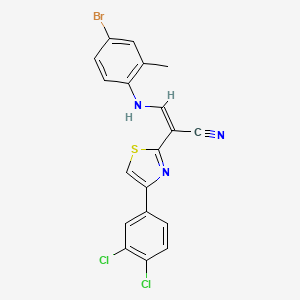
![2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]prop-2-enamide](/img/structure/B2942931.png)
